molecular formula C12H15N3O3 B5247055 N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide CAS No. 959239-78-2

N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B5247055
CAS No.: 959239-78-2
M. Wt: 249.27 g/mol
InChI Key: MLGLDEJWYMNNPV-UHFFFAOYSA-N
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Description

N-(5-tert-Butyl-1,2-oxazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide is a bis-oxazole derivative featuring a carboxamide bridge linking two substituted oxazole rings. The 5-methyl and 5-tert-butyl substituents on the oxazole rings confer steric bulk and electronic modulation, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-7-5-8(14-17-7)11(16)13-10-6-9(18-15-10)12(2,3)4/h5-6H,1-4H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGLDEJWYMNNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201153806
Record name N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-5-methyl-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-78-2
Record name N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-5-methyl-3-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959239-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-5-methyl-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the formation of the oxazole and oxazoline rings through cyclization reactions. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can result in compounds with different substituents on the oxazole or oxazoline rings.

Scientific Research Applications

N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

N-[4-(2,4-Dichlorophenoxy)-3-methoxybenzyl]-5-methyl-1,2-oxazole-3-carboxamide (Compound 32)
  • Structure: Features a 5-methyl-oxazole-3-carboxamide linked to a benzyl group substituted with 2,4-dichlorophenoxy and methoxy groups.
  • Synthesis : Prepared via LiAlH4 reduction of nitriles in ether, followed by purification via silica gel chromatography (95.1% purity) .
N-[4-(2,4-Dichlorophenoxy)-3-hydroxybenzyl]-5-methyl-1,2-oxazole-3-carboxamide (Compound 33)
  • Structure : Similar to Compound 32 but replaces methoxy with a hydroxyl group.
  • Synthesis : Derived from Compound 32 via general Procedure C, purified via preparative HPLC (99.7% purity) .
5-(tert-Butyl)-N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl)-1,2,4-oxadiazole-3-carboxamide
  • Structure : Contains a tert-butyl group on a 1,2,4-oxadiazole ring and a pyridinyl-benzyl substituent.
  • Molecular Weight : 433.5 g/mol, significantly higher than the target compound due to the oxadiazole and pyridine moieties .
  • Key Differences : The oxadiazole ring (vs. oxazole) and pyridine group may alter electronic properties and metabolic stability.

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